molecular formula C8H9N5O2 B11060646 [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid

[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid

Cat. No.: B11060646
M. Wt: 207.19 g/mol
InChI Key: YOMSXEUXBHIMBJ-UHFFFAOYSA-N
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Description

[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid is a synthetic organic compound that features both pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry

In chemistry, [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its heterocyclic rings are known to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • [1-(1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid
  • [4-(1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]propionic acid
  • [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]butyric acid

Uniqueness

[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid stands out due to the presence of both pyrazole and triazole rings, which confer unique chemical and biological properties. The methyl group on the pyrazole ring can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

2-[4-(1-methylpyrazol-4-yl)triazol-1-yl]acetic acid

InChI

InChI=1S/C8H9N5O2/c1-12-3-6(2-9-12)7-4-13(11-10-7)5-8(14)15/h2-4H,5H2,1H3,(H,14,15)

InChI Key

YOMSXEUXBHIMBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN(N=N2)CC(=O)O

Origin of Product

United States

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